molecular formula C8H8BrNO3 B8333155 Methyl 6-amino-3-bromo-2-hydroxybenzoate

Methyl 6-amino-3-bromo-2-hydroxybenzoate

Cat. No.: B8333155
M. Wt: 246.06 g/mol
InChI Key: MDUZGWUKMGQUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-3-bromo-2-hydroxybenzoate is a benzoate ester derivative featuring a hydroxy group at position 2, a bromine atom at position 3, and an amino group at position 6.

Properties

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

methyl 6-amino-3-bromo-2-hydroxybenzoate

InChI

InChI=1S/C8H8BrNO3/c1-13-8(12)6-5(10)3-2-4(9)7(6)11/h2-3,11H,10H2,1H3

InChI Key

MDUZGWUKMGQUIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1O)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl 6-amino-3-bromo-2-hydroxybenzoate and its analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent Positions Key Functional Groups Applications
This compound N/A C₈H₈BrNO₃ ~246.05* 6-NH₂, 3-Br, 2-OH Amino, bromo, hydroxy Pharmaceutical intermediates
Methyl 6-amino-2-bromo-3-methoxybenzoate 1340366-76-8 C₉H₁₀BrNO₃ 260.08 6-NH₂, 2-Br, 3-OCH₃ Amino, bromo, methoxy Drug discovery intermediates
Methyl 6-amino-3-bromo-2-methoxybenzoate 681247-48-3 C₉H₁₀BrNO₃ 260.08 6-NH₂, 3-Br, 2-OCH₃ Amino, bromo, methoxy Specialty chemical synthesis
Methyl salicylate 119-36-8 C₈H₈O₃ 152.15 2-OH, 1-COOCH₃ Hydroxy, ester Fragrances, topical analgesics


*Calculated based on substituent differences from .

Key Differences and Implications

Functional Group Effects: Hydroxy vs. Methoxy: The hydroxy group in this compound enhances hydrogen bonding capacity, improving solubility in polar solvents compared to methoxy analogs like Methyl 6-amino-3-bromo-2-methoxybenzoate. However, methoxy derivatives exhibit higher lipophilicity, favoring organic-phase reactions . Bromo Position: Bromine at position 3 (meta to the ester) in the target compound may direct electrophilic substitution reactions differently compared to bromine at position 2 (ortho to the ester) in Methyl 6-amino-2-bromo-3-methoxybenzoate. For example, Suzuki coupling reactions may proceed with distinct regioselectivity .

Reactivity and Synthetic Utility: The amino group at position 6 in all compounds enables nucleophilic reactions (e.g., acylation, alkylation), while bromine facilitates cross-coupling reactions (e.g., Suzuki, Heck). Methyl salicylate lacks these groups, limiting its utility in complex syntheses .

Applications: this compound’s hydroxy group may enhance binding to biological targets (e.g., enzymes) compared to methoxy derivatives, making it preferable in drug design. Methoxy analogs are more suited for lipophilic environments or stability in acidic conditions . Methyl salicylate, a simpler analog, is primarily used in consumer products rather than advanced synthesis due to its lack of reactive handles .

Research Findings and Trends

  • Hydroxy groups likely induce stronger intermolecular hydrogen bonds than methoxy, affecting crystal morphology .
  • Thermodynamic Properties : Methoxy derivatives generally exhibit higher thermal stability due to reduced hydrogen bonding, as seen in methyl salicylate’s volatility compared to hydroxy-containing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.